Methomyl oxime
Overview
Description
Methomyl oxime is a chemical compound that belongs to the class of oxime carbamates. It is widely used as an insecticide due to its broad-spectrum efficacy in controlling various pests, including arthropods, nematodes, flies, and crop pests . This compound is known for its high efficiency and quick action, making it a popular choice in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methomyl oxime can be synthesized through a series of chemical reactions. One common method involves the reaction of acetaldoxime with chlorine in an organic solvent to form chloroacetaldoxime. This intermediate is then subjected to a methylthio substitution reaction with sodium methyl mercaptide and sodium hydroxide in an organic solvent. The resulting crude this compound is purified by washing with water to obtain high-quality this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and quality of the final product. The reaction heat is controlled, and by-products are minimized to avoid decomposition of intermediates .
Chemical Reactions Analysis
Types of Reactions: Methomyl oxime undergoes various chemical reactions, including hydroxylation, oxidation, and the cleavage of ester, carbon-nitrogen, carbon-sulfur, and nitrogen-oxygen bonds . These reactions are essential for its degradation and detoxification in the environment.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, sodium methyl mercaptide, and sodium hydroxide. The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include methyl carbamic acid and this compound itself. These products are further degraded by microbial action into simpler compounds such as acetonitrile and carbon dioxide .
Scientific Research Applications
Methomyl oxime has several scientific research applications. In chemistry, it is used as a model compound to study the degradation pathways of oxime carbamates. In biology, it is used to investigate the effects of insecticides on various pests and their resistance mechanisms. In medicine, this compound is studied for its potential toxic effects on human health and its role in pesticide poisoning cases. In industry, it is used in the formulation of insecticidal products for agricultural use .
Mechanism of Action
Methomyl oxime exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the target pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Methomyl oxime is similar to other oxime carbamates such as aldicarb, carbofuran, and oxamyl. it is unique in its quick action and broad-spectrum efficacy. Unlike some other carbamates, this compound has a relatively short residual period, making it less persistent in the environment . This characteristic reduces the risk of long-term environmental contamination and makes it a preferred choice for pest control in various agricultural settings.
List of Similar Compounds:- Aldicarb
- Carbofuran
- Oxamyl
This compound stands out due to its high efficiency, quick action, and broad-spectrum efficacy, making it a valuable tool in pest management .
Properties
IUPAC Name |
methyl N-hydroxyethanimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027754 | |
Record name | S-Methyl N-hydroxythioacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-94-5 | |
Record name | Methomyl oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methomyl oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | S-Methyl N-hydroxythioacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-hydroxythioimidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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